Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone and related compounds have been utilized in various synthetic pathways to create novel chemical entities. For instance, alkylamino-substituted 2-alkoxy-2-pentenoates, derived from ring transformation of azetidin-2-ones, have been used for cyclization towards pyrrolidines and piperidines, showcasing a convenient approach for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones using concentrated sulfuric acid (Dejaegher et al., 2008). Additionally, the azetidin-2-yl(diphenyl)methanol structure has been developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Antimicrobial Activity
New pyridine derivatives incorporating this compound frameworks have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential in medicinal chemistry for the development of new antimicrobial agents (Patel et al., 2011).
Catalysis and Asymmetric Synthesis
Azetidin-2-ones have been used as intermediates in the synthesis of highly functionalized compounds, demonstrating versatility in chemical transformations. For example, 4-(1-haloalkyl)-2-azetidinones have been transformed into methyl omega-alkylaminopentenoates via transient aziridines and azetidines, showcasing their utility in complex synthetic schemes (Dejaegher & de Kimpe, 2004).
Drug Discovery and Neuroprotective Activities
This compound analogues have been explored for their potential in drug discovery, particularly in the development of neuroprotective agents. Aryloxyethylamine derivatives, for example, have shown promising neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia in mice, suggesting their application in the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Properties
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPBOSOERYNYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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